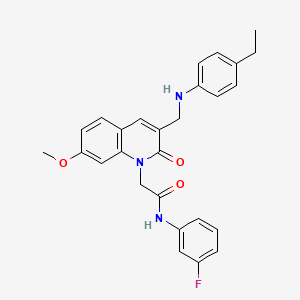

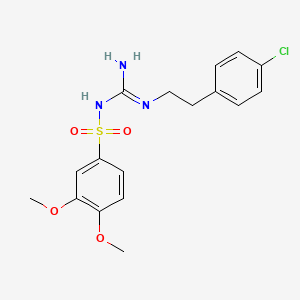

N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the process of lithiation. For instance, the α-lithiation of N’-(4-chlorophenethyl)-N,N-dimethylureas occurs using t-butyllithium in dry tetrahydrofuran . The lithium reagents generated in situ are trapped with several electrophiles to afford the corresponding substituted ureas .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Anticancer Potential : Research suggests that this compound may have anticancer properties due to its ability to inhibit specific enzymes or receptors involved in tumor growth . Further investigations are ongoing to explore its potential as a targeted therapy.

- Anti-inflammatory Effects : The sulfonamide moiety in the compound is associated with anti-inflammatory activity. Scientists are investigating its role in modulating inflammatory pathways and autoimmune diseases .

Organic Electronics and Optoelectronics

- Organic Light Emitting Diodes (OLEDs) : Quinoline derivatives, like our compound, have been studied for their luminescent properties. Researchers are exploring their use as emissive materials in OLEDs, which could lead to energy-efficient displays and lighting systems .

- Photovoltaic Cells : The π-conjugated electron system in quinoline-based compounds makes them promising candidates for organic solar cells. Investigations focus on optimizing their efficiency and stability .

Nonlinear Optical Materials

- Nonlinear Optical Properties : Quinoline derivatives exhibit nonlinear optical behavior, making them valuable for applications such as frequency conversion, optical switching, and signal processing. Researchers study their response to intense light fields .

Material Science and Thin Films

- Thin Film Fabrication : Our compound has been prepared as thin films using thermal evaporation techniques. These films exhibit interesting structural and optical properties, including changes in grain size upon annealing .

- Dielectric Properties : The same thin films have been investigated for their dielectric relaxation processes and AC conductivity. Understanding these properties aids in designing electronic devices .

Computational Chemistry

- Density Functional Theory (DFT) : Computational studies have supported experimental findings, revealing that the side chain adjacent to the aryl ring is the most favorable site for α-lithiation of this compound .

Miscellaneous Applications

- Gas Sensors : Organic semiconductors, including quinoline derivatives, find applications in gas sensors. Researchers explore their sensitivity to specific gases and vapors .

- Molecular Electronics : The π-conjugated system in our compound makes it relevant for molecular electronics. Investigations focus on charge transport and electronic properties .

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4S/c1-24-15-8-7-14(11-16(15)25-2)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSUXUQKWKYHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)

![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)